

# An In-depth Technical Guide to the Physical Properties of Cyclobutanecarboxylic Acid

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## Compound of Interest

Compound Name: Cyclobutanecarboxylic acid

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## Introduction

**Cyclobutanecarboxylic acid** (CAS No. 3721-95-7) is a cyclic carboxylic acid that serves as a vital building block in organic synthesis. Its unique four-membered ring structure imparts significant ring strain, which influences its chemical reactivity and makes it a valuable moiety in medicinal chemistry.<sup>[1][2]</sup> The cyclobutane ring offers conformational rigidity and metabolic stability, properties that are highly sought after in the design of bioactive molecules and approved pharmaceuticals, including Butorphanol and Boceprevir.<sup>[3][4][5]</sup> This guide provides a comprehensive overview of the key physical and chemical properties of **cyclobutanecarboxylic acid**, detailed experimental protocols for their determination, and logical workflows to assist researchers in its characterization.

## General and Physicochemical Properties

**Cyclobutanecarboxylic acid** typically appears as a colorless to pale yellow or amber liquid.<sup>[2][6][7]</sup> However, with a melting point reported near ambient temperatures, it may also exist as a white crystalline solid.<sup>[1][3]</sup> It is an organic compound that is stable under standard storage conditions.<sup>[3][8]</sup>

Table 1: General and Physicochemical Properties of **Cyclobutanecarboxylic Acid**

Property	Value	Source(s)
CAS Number	3721-95-7	[3][4][9]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>2</sub>	[1][3][4]
Molecular Weight	100.12 g/mol	[1][4][10]
Appearance	Colorless to light orange/yellow clear liquid or white crystalline solid	[1][3][6][9]
Density	1.047 g/mL at 25 °C	[6][11]
Refractive Index (n <sub>20</sub> /D)	1.444	[6]
pKa	4.785 at 25 °C	[3][6][12]
Flash Point	83 °C (181.4 °F)	[9][10][13]
Boiling Point	~195 - 196 °C	[4][6][9][11]
Melting Point	-7.5 °C (Note: values ranging from -20 °C to 31 °C have been reported)	[4][6][14]

## Solubility Profile

The solubility of **cyclobutanecarboxylic acid** is dictated by its molecular structure, which contains both a polar carboxylic acid group and a nonpolar cyclobutane ring.[1] The carboxylic acid moiety allows for hydrogen bonding, rendering it moderately to slightly soluble in water.[1][3][6] Its solubility in aqueous solutions is pH-dependent; it becomes more soluble at higher pH levels due to the formation of the deprotonated carboxylate salt.[1] The hydrophobic cyclobutane ring contributes to its good solubility in various organic solvents.[1][3]

Table 2: Solubility of **Cyclobutanecarboxylic Acid**

Solvent	Solubility	Source(s)
Water	Slightly soluble / Sparingly soluble	<a href="#">[3]</a> <a href="#">[6]</a>
Methanol	Soluble	<a href="#">[6]</a> <a href="#">[12]</a>
Chloroform	Soluble	<a href="#">[6]</a> <a href="#">[12]</a>
Ethanol	Soluble	<a href="#">[1]</a> <a href="#">[3]</a>
Acetone	Soluble	<a href="#">[1]</a> <a href="#">[3]</a>
Diethyl Ether	Soluble	<a href="#">[1]</a>
Dimethylformamide	Moderately soluble	<a href="#">[3]</a>

## Spectral Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of **cyclobutanecarboxylic acid**.

Table 3: Key Spectral Data for **Cyclobutanecarboxylic Acid**

Technique	Key Features and Chemical Shifts ( $\delta$ )	Source(s)
$^1\text{H}$ NMR	$\sim 11.0 - 12.0$ ppm: Broad singlet, corresponds to the carboxylic acid proton ( $-\text{COOH}$ ). <a href="#">[15]</a> $\sim 3.18$ ppm: Multiplet, corresponds to the methine proton ( $-\text{CH}$ ). <a href="#">[15]</a> <a href="#">[16]</a> $\sim 1.74 - 2.60$ ppm: Complex multiplets, corresponding to the methylene protons of the cyclobutane ring ( $-\text{CH}_2$ ). <a href="#">[15]</a> <a href="#">[16]</a>	<a href="#">[15]</a> <a href="#">[16]</a>
$^{13}\text{C}$ NMR	$\sim 182$ ppm: Carboxylic acid carbon ( $\text{C}=\text{O}$ ). $\sim 38$ ppm: Methine carbon ( $-\text{CH}$ ). $\sim 25$ ppm: Methylene carbons ( $-\text{CH}_2$ ). $\sim 18$ ppm: Methylene carbon ( $-\text{CH}_2$ ).	<a href="#">[17]</a> <a href="#">[18]</a>
Infrared (IR)	$\sim 2500\text{-}3300\text{ cm}^{-1}$ : Broad O-H stretch (carboxylic acid). $\sim 2950\text{ cm}^{-1}$ : C-H stretch. $\sim 1700\text{ cm}^{-1}$ : Strong C=O stretch (carbonyl).	<a href="#">[19]</a>
Mass Spec (EI)	$m/z$ 100: Molecular ion ( $\text{M}^+$ ). $m/z$ 55: Prominent fragment.	<a href="#">[19]</a>

## Experimental Protocols & Workflows

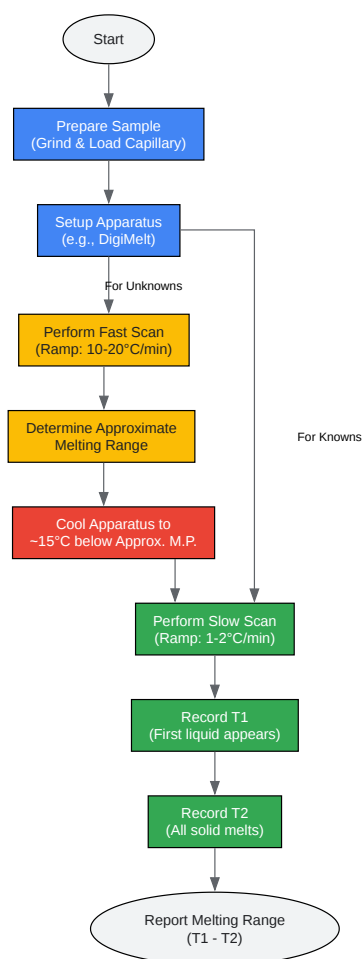
Accurate determination of physical properties is fundamental for the characterization and quality control of chemical compounds.

### Protocol for Melting Point Determination

The melting point is a key indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.<sup>[20]</sup>

#### Methodology:

- **Sample Preparation:** Place a small amount of finely powdered **cyclobutanecarboxylic acid** on a clean, dry surface.<sup>[21]</sup> Push the open end of a glass capillary tube into the powder to collect a sample.<sup>[22]</sup> Tap the sealed end of the capillary on a hard surface to compact the solid to a height of 1-2 mm.<sup>[21][22]</sup>
- **Apparatus Setup:** Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb.<sup>[21][22]</sup> Place the assembly into a melting point apparatus (e.g., a Thiele tube with a high-boiling oil bath or a digital melting point device).<sup>[20][23]</sup>
- **Heating:** Heat the apparatus rapidly to about 15-20 °C below the expected melting point.<sup>[20]</sup> Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.<sup>[20]</sup>
- **Observation:** Record the temperature at which the first drop of liquid appears ( $T_1$ ). Continue heating slowly and record the temperature at which the last crystal melts ( $T_2$ ).<sup>[21]</sup> The melting point is reported as the range  $T_1 - T_2$ .



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**Caption:** Workflow for Melting Point Determination.

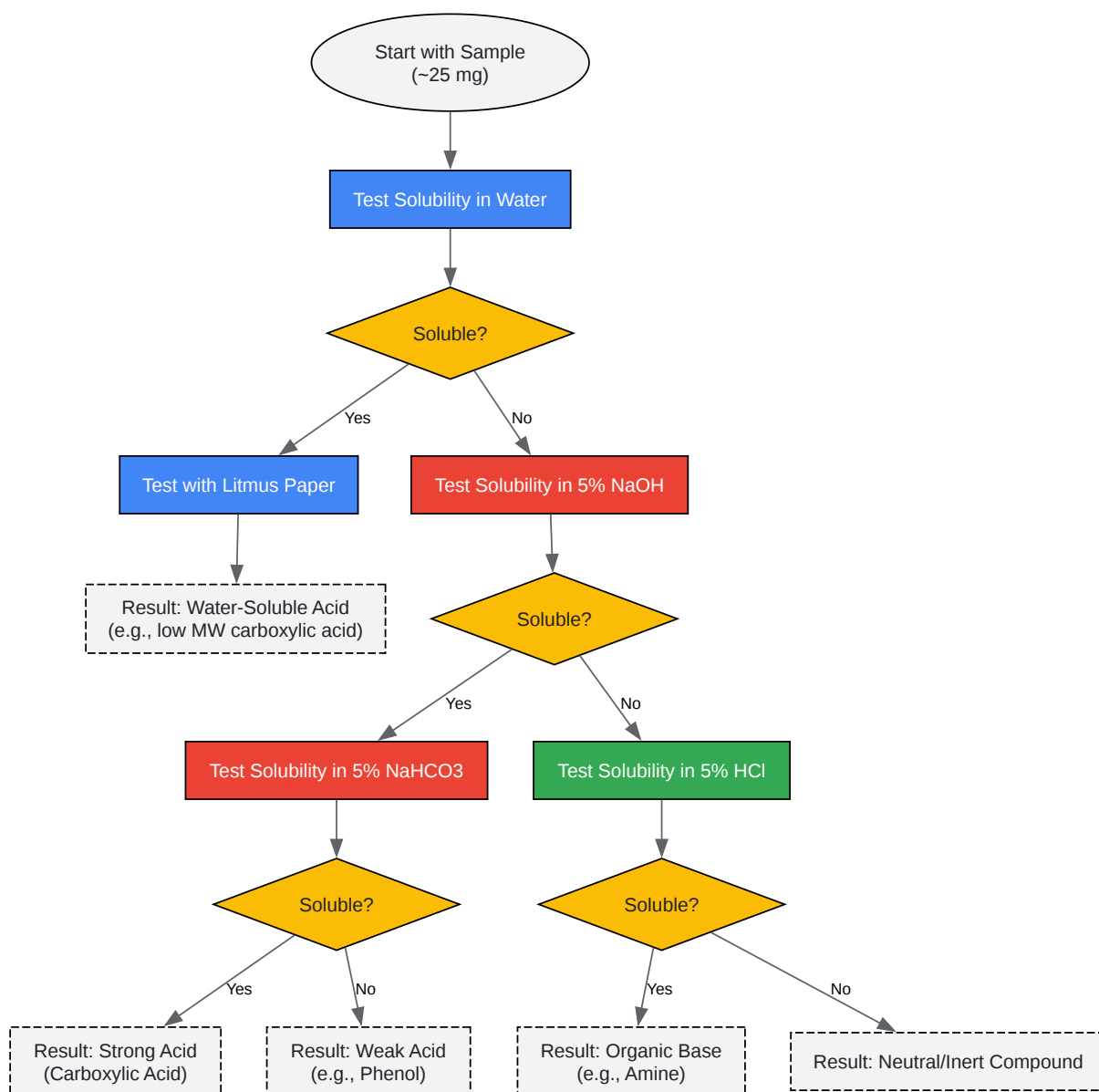
## Protocol for Solubility Characterization

This protocol provides a systematic approach to determine the solubility class of an organic compound, which can reveal the presence of acidic or basic functional groups.

Methodology:

- **Water Solubility:** In a small test tube, add ~25 mg of **cyclobutanecarboxylic acid**. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[24][25] Observe if the compound dissolves. If it is water-soluble, test the solution with litmus paper to determine if it is acidic, basic, or neutral.[26]

- Aqueous Base Solubility (if water-insoluble): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution in portions, shaking vigorously.[24] Solubility indicates the presence of an acidic functional group. As a carboxylic acid, **cyclobutanecarboxylic acid** is expected to dissolve.
- Aqueous Bicarbonate Solubility (if NaOH soluble): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution.[24] Effervescence (CO<sub>2</sub> evolution) and dissolution indicate a strong acid, such as a carboxylic acid.
- Aqueous Acid Solubility (if water-insoluble): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous hydrochloric acid (HCl) solution.[24][25] Lack of solubility confirms the absence of a basic functional group (like an amine).
- Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., methanol, chloroform, hexane) by adding ~25 mg of the compound to 1 mL of the solvent and observing dissolution after stirring for 60 seconds.[27]



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**Caption:** Logical Flow for Acid-Base Solubility Testing.

## Safety and Handling



**Cyclobutanecarboxylic acid** is classified as a corrosive substance.[4][28] It can cause severe skin burns and serious eye damage.[28] It is also a combustible liquid.[9]

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat when handling.[13][28]
- Handling: Use in a well-ventilated area or under a chemical fume hood.[3] Keep away from heat, sparks, and open flames.[29] Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[4][8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][29] The substance may be corrosive to metals.[28]
- First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[28][29] If swallowed, rinse mouth but do NOT induce vomiting; call a poison center or doctor immediately.[28]

## Conclusion

This technical guide provides a detailed summary of the essential physical properties of **cyclobutanecarboxylic acid**, catering to the needs of researchers and drug development professionals. The tabulated data offers a quick reference for its physicochemical characteristics, while the detailed experimental protocols and logical workflow diagrams provide practical guidance for laboratory characterization. A thorough understanding of these properties is indispensable for the effective use of **cyclobutanecarboxylic acid** as a precursor in organic synthesis and for ensuring its quality and purity in research and development applications.

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